2-Cyanoethanesulfonic acid
Description
Historical Trajectory and Initial Discoveries Pertaining to 2-Cyanoethanesulfonic Acid
The specific historical account of the first synthesis of this compound is not prominently documented as a singular landmark discovery. Its emergence is intrinsically linked to the broader development of organic chemistry in the 19th and 20th centuries, particularly the exploration of organosulfur compounds and nitriles.
The foundational work on nitriles began in the early 19th century. In 1782, Carl Wilhelm Scheele first synthesized hydrogen cyanide. newworldencyclopedia.orgturito.com This was followed by the preparation of benzonitrile (B105546) in 1832 and propionitrile (B127096) in 1834. newworldencyclopedia.orgwikipedia.org These early discoveries laid the groundwork for understanding the synthesis and reactivity of the cyano group. wikipedia.org
Concurrently, the study of sulfonic acids was progressing. Aromatic sulfonic acids, in particular, became important intermediates in the burgeoning synthetic dye industry. britannica.com The development of sulfonation techniques, the process of introducing a sulfo group onto an organic compound, was crucial. wikipedia.org
The synthesis of a molecule like this compound would have been a logical extension of these established chemistries, likely first prepared as an intermediate in a larger synthetic sequence or as part of a systematic study of substituted alkanesulfonic acids. The preparation of its sodium salt, sodium 2-cyanoethanesulfonate, is well-documented and is a common method for handling this acidic compound. drugfuture.comnih.gov
Foundational Principles of Sulfonic Acid Chemistry Relevant to this compound
To understand the chemical nature of this compound, it is essential to consider the fundamental principles of sulfonic acid chemistry.
Structure and Acidity: Sulfonic acids possess the general formula R−S(=O)₂−OH. wikipedia.org The sulfonic acid group features a tetrahedral sulfur atom bonded to two oxygen atoms, a carbon atom of the organic group (R), and a hydroxyl group. wikipedia.org This structure is analogous to sulfuric acid with one hydroxyl group replaced by an organic substituent. wikipedia.org
Sulfonic acids are strong acids, significantly stronger than their carboxylic acid counterparts. wikipedia.org For instance, p-Toluenesulfonic acid has a pKa of -2.8, while the pKa of acetic acid is 4.76. wikipedia.org This high acidity is a defining characteristic and a key driver of their reactivity.
Physical Properties: Due to their high polarity, sulfonic acids are typically crystalline solids or viscous, high-boiling liquids. wikipedia.org They are often colorless and non-oxidizing, which makes them suitable as catalysts in organic reactions. wikipedia.org Short-chain sulfonic acids, like this compound, are generally water-soluble. wikipedia.org
Positioning this compound within the Broader Landscape of Organosulfur Chemistry
Organosulfur chemistry is a vast field that encompasses a wide array of compounds with diverse functionalities. beilstein-journals.org this compound is a notable example of a bifunctional organosulfur compound. The presence of both a nitrile (-C≡N) group and a sulfonic acid (-SO₃H) group within the same molecule imparts a unique set of chemical properties and reactivity.
The sulfonic acid group dominates the compound's acidic nature and solubility, while the nitrile group offers a site for various chemical transformations. Nitriles can be hydrolyzed to carboxylic acids or reduced to amines, making them versatile synthetic precursors. ebsco.com This dual functionality allows this compound and its derivatives to be used as intermediates in the synthesis of more complex molecules that require both a sulfur-containing moiety and a nitrogen-containing functional group or a carboxylic acid.
Key Research Areas and Academic Significance of this compound Studies
The academic significance of this compound lies primarily in its utility as a research chemical and a building block in organic synthesis.
Synthetic Intermediate: The sodium salt of this compound, sodium 2-cyanoethanesulfonate, is used in organic synthesis for the introduction of the sulfonic acid group into various molecules. drugfuture.com This is particularly useful in the preparation of surface-active agents. drugfuture.com The compound serves as a precursor in the synthesis of other specialized chemicals. For example, it has been used in methods for preparing taurine (B1682933) (2-aminoethanesulfonic acid) derivatives. patsnap.com
Polymer Chemistry: The nitrile group's ability to participate in polymerization reactions makes cyano-containing compounds valuable in polymer science. msu.edu While specific large-scale industrial applications for this compound in polymers are not widely reported, its bifunctional nature makes it a potential monomer for creating functional polymers with tailored properties, such as improved water solubility or ion-exchange capabilities due to the sulfonic acid group. beilstein-journals.org
Research Chemical: this compound is commercially available and listed in the catalogs of many chemical suppliers, indicating its role as a routine reagent in research laboratories. nih.govatlantic-chemicals.com Its availability facilitates its use in a wide range of exploratory synthetic studies. greenhousetreatment.com The term "research chemical" in this context refers to substances used for scientific research and development. greenhousetreatment.com
Compound Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₅NO₃S |
| Molecular Weight | 135.14 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 107-67-5 nih.gov |
| Canonical SMILES | C(CS(=O)(=O)O)C#N nih.gov |
| InChIKey | IEDUQDJAJCRCHF-UHFFFAOYSA-N nih.gov |
Table 2: Properties of Sodium 2-Cyanoethanesulfonate
| Property | Value |
| Molecular Formula | C₃H₄NNaO₃S |
| Molecular Weight | 157.13 g/mol nih.gov |
| IUPAC Name | sodium;2-cyanoethanesulfonate nih.gov |
| CAS Number | 513-15-5 nih.gov |
| Appearance | Crystals drugfuture.com |
| Melting Point | 243-244 °C drugfuture.com |
| Solubility | Soluble in water, hot methanol (B129727), glacial acetic acid. Insoluble in most other organic solvents. drugfuture.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H5NO3S |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
2-cyanoethanesulfonic acid |
InChI |
InChI=1S/C3H5NO3S/c4-2-1-3-8(5,6)7/h1,3H2,(H,5,6,7) |
InChI Key |
IEDUQDJAJCRCHF-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyanoethanesulfonic Acid and Its Derivatives
Classical Synthetic Routes to 2-Cyanoethanesulfonic Acid
The traditional preparations of this compound rely on fundamental organic reactions, including direct sulfonation and addition reactions across unsaturated bonds. These methods are valued for their reliability and the accessibility of the starting materials.
Direct Sulfonation Approaches for Cyano-Substituted Ethane (B1197151) Systems
Direct sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto a pre-existing cyano-substituted alkane framework. One such approach involves the reaction of aliphatic nitriles with sulfur trioxide (SO₃) or its complexes. For instance, propionitrile (B127096) can be sulfonated at the alpha position using sulfur trioxide complexes, such as a 2:1 complex with pyridine, to yield the corresponding sulfonated nitrile. researchgate.net Complexes of sulfur trioxide with other carriers like nitriles (e.g., acetonitrile) or dioxane are also employed as sulfonating agents for various organic compounds. researchgate.netrsc.org These complexes serve to moderate the high reactivity of sulfur trioxide, thereby minimizing charring and other degradation of the organic substrate. rsc.org The reaction with propionitrile using a 2SO₃-pyridine complex has been reported to yield the α-sulfonated nitrile with a high yield of 80%. researchgate.net
While direct sulfonation of alkanes is a known industrial process, it often requires initiators and can be complex. rscspecialitychemicals.org.uk The application of direct sulfonation to cyano-substituted ethanes like ethyl cyanide (propionitrile) presents a viable, albeit less common, route compared to addition reactions.
Table 1: Examples of Direct Sulfonation of Nitriles
| Substrate | Sulfonating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Propionitrile | 2SO₃-Pyridine Complex | α-Sulfonated Propionitrile | 80 | researchgate.net |
| Acetonitrile | SO₃-Dioxane Complex | Acetonitrile-α-monosulfonate | 70 | researchgate.net |
Addition Reactions Leading to the Cyanoethanesulfonate Moiety
The most prevalent and industrially significant method for synthesizing 2-cyanoethanesulfonate is the nucleophilic addition of a sulfite (B76179) or bisulfite salt to acrylonitrile (B1666552). This reaction, a type of Michael addition, is efficient and proceeds under relatively mild conditions. The process typically involves reacting acrylonitrile with an aqueous solution of an alkali metal sulfite, such as sodium sulfite or sodium metabisulfite. mdpi.comacs.org
The kinetics of the addition of bisulfite to acrylonitrile have been studied, revealing the reaction to be second order. acs.org The reaction rate is notably influenced by pH, increasing as the pH rises, which indicates that the sulfite ion (SO₃²⁻) is the primary reacting species rather than the bisulfite ion (HSO₃⁻). acs.org This method is also employed to reduce residual acrylonitrile in aqueous dispersions of polymers by converting it into the non-volatile sodium 2-cyanoethanesulfonate. acs.org The addition product, being a crystalline salt, can be used for the purification of aldehydes and some ketones from mixtures with other non-reactive compounds. acs.orgrsc.org
The reaction is typically carried out in an aqueous medium. For example, in a laboratory setting, polyacrylonitrile (B21495) synthesis might involve the use of sodium metabisulfite, which also acts as a chain transfer agent, incorporating sulfonate end-groups into the polymer. mdpi.com In a more direct synthesis of the small molecule, acrylonitrile is treated with a stoichiometric amount of a sulfite solution. acs.org
Table 2: Synthesis of 2-Cyanoethanesulfonate via Addition Reaction
| Reactant 1 | Reactant 2 | Conditions | Product | Note | Reference |
|---|---|---|---|---|---|
| Acrylonitrile | Sodium Bisulfite/Sulfite | Aqueous solution, varying pH | Sodium 2-cyanoethanesulfonate | Rate increases with pH | acs.org |
| Acrylonitrile | Sodium Metabisulfite | Aqueous solution, 40°C, pH 5 | Polyacrylonitrile with sulfonate end-groups | Used in polymerization | mdpi.com |
| Acrylonitrile | Sodium Sulfite | Aqueous dispersion | Sodium 2-cyanoethanesulfonate | Used to remove residual acrylonitrile | acs.org |
Modern and Advanced Synthetic Strategies for this compound
While classical methods are well-established, modern synthetic chemistry emphasizes principles such as selectivity, efficiency, and sustainability. Although specific research applying these advanced strategies directly to the synthesis of this compound is limited, general progress in these areas suggests potential future methodologies.
Chemo- and Regioselective Synthesis Pathways
Chemo- and regioselectivity are crucial in complex molecule synthesis to ensure reactions occur at the desired functional group and position. For a molecule like this compound, this would involve selectively sulfonating at the C2 position of a substituted propane (B168953) or selectively adding a sulfonate group to a molecule with multiple reactive sites.
While literature specifically detailing the chemo- and regioselective synthesis of this compound is scarce, broader research into selective sulfonation exists. For example, metal-free, one-pot methods have been developed for the chemo- and regioselective synthesis of C3-sulfonate esters of quinolines, where sulfonyl chlorides act as both sulfonating and chlorinating agents. rsc.org Similarly, highly regioselective radical additions to alkenes for the synthesis of allyl sulfones have been achieved electrochemically, where the process is guided by the electronic properties of the intermediates. rsc.org These advanced strategies, which offer precise control over reaction outcomes, could potentially be adapted for the selective synthesis of functionalized cyanoethanesulfonic acid derivatives.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govbeilstein-journals.org Key principles include atom economy, use of renewable feedstocks, and the application of catalysis. nih.govresearchgate.net
In the context of sulfonation, green approaches often involve replacing hazardous reagents like chlorosulfonic acid or large excesses of sulfuric acid with more benign alternatives. ajgreenchem.com The use of solid acid catalysts, such as sulfonic acid-functionalized materials (e.g., modified silica, zeolites, or carbon), is a prominent green strategy. researchgate.netrsc.orgmdpi.comrsc.org These heterogeneous catalysts are easily separable, recyclable, and can operate under milder, often solvent-free, conditions, which reduces waste and energy consumption. ajgreenchem.comrsc.org For instance, sulfonic acid-functionalized activated carbon derived from tea leaves has been used as a green catalyst for synthesizing benzimidazoles. researchgate.net While not yet reported for this compound, applying a solid acid catalyst for the addition of a sulfite precursor to acrylonitrile or for direct sulfonation could represent a significant green improvement over classical methods.
Asymmetric Synthetic Approaches for Chiral Analogs
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is critical in fields like pharmaceuticals where different enantiomers can have vastly different biological effects. chiralpedia.comchiralpedia.com this compound itself is achiral. However, the synthesis of chiral analogs, for example, those bearing a substituent on the ethyl chain, would require asymmetric methods.
General strategies for the asymmetric synthesis of chiral sulfonic acid derivatives and other organosulfur compounds are being actively developed. These often involve the use of chiral catalysts or auxiliaries. tib.eunih.govrsc.org For example, copper complexes with sulfonate-bearing N-heterocyclic carbene (NHC) ligands have been shown to be uniquely effective in a variety of enantioselective transformations. nih.govnih.gov Other approaches include the asymmetric 1,3-dipolar cycloaddition to chiral sultones to create complex chiral sulfonates. tib.eu Although no literature currently describes the asymmetric synthesis of chiral analogs of this compound, these existing methodologies for creating chiral C-S bonds provide a foundational framework for how such syntheses could be designed.
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound backbone is key to expanding its utility. This can be achieved through various synthetic routes that allow for the modification of the carbon chain and the introduction of a wide array of functional groups.
Extending or modifying the carbon chain of this compound derivatives opens up possibilities for creating analogues with altered physical and chemical properties. While direct chain extension on the this compound molecule itself is not widely documented, established organic synthesis principles can be applied to its precursors.
One fundamental approach to carbon chain extension is through the use of cyanide as a nucleophile. masterorganicchemistry.comstudymind.co.uksavemyexams.com For instance, a haloalkane can undergo nucleophilic substitution with a cyanide salt, such as potassium cyanide, to form a nitrile, thereby adding one carbon atom to the chain. studymind.co.uksavemyexams.com This newly introduced nitrile group can then be further manipulated.
Another strategy involves the reaction of carbonyl compounds like aldehydes and ketones with cyanide to form cyanohydrins, which also extends the carbon chain by one carbon. masterorganicchemistry.comstudymind.co.uk This method is particularly useful for creating α-hydroxy acids upon hydrolysis of the cyanohydrin.
More advanced methods for carbon chain elongation include the Arndt-Eistert synthesis and the Kowalski ester homologation, which are well-established procedures for extending carboxylic acids by one methylene (B1212753) group. organic-chemistry.org While these are not directly applicable to the sulfonic acid group, they could be employed on derivatives containing a carboxylic acid function. Nature itself utilizes four primary pathways for carbon chain elongation, which are being explored for synthetic purposes through metabolic engineering. nih.gov
The following table summarizes potential strategies for carbon chain extension that could be adapted for the synthesis of this compound derivatives.
| Strategy | Reactants | Product Feature | Potential Application to this compound Derivatives |
| Nucleophilic Substitution | Haloalkane + Cyanide Salt | Extension by one carbon | Reaction of a halogenated sulfonic acid precursor with KCN. |
| Cyanohydrin Formation | Aldehyde/Ketone + Cyanide | Extension by one carbon with hydroxyl group | Reaction of a carbonyl-containing precursor with HCN. |
| Arndt-Eistert Synthesis | Carboxylic Acid | Extension by one -CH2- group | Applied to a carboxylic acid-functionalized precursor. |
| Kowalski Ester Homologation | Ester | Extension by one -CH2- group | Applied to an ester-functionalized precursor. |
The introduction of various functional groups onto the this compound scaffold is crucial for creating a library of compounds with diverse properties. This can be achieved by leveraging the reactivity of the nitrile and sulfonic acid groups or by building the molecule from already functionalized precursors.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further functionalization. For example, the hydrolysis of nitriles to carboxylic acids can be achieved using either dilute acid or alkali. savemyexams.com
The sulfonic acid group, being a strong acid, can be converted into sulfonyl chlorides, sulfonamides, and sulfonate esters. For instance, sulfonic acid-functionalized materials can be prepared by reacting a suitable precursor with chlorosulfonic acid. nih.gov
The synthesis of functionalized derivatives can also be achieved by starting with functionalized building blocks. For example, the synthesis of 2-cyano-substituted maleimides has been reported from arylethylidene malononitriles and amines. rsc.org Similarly, various 2-cyanopyrimidines have been synthesized through nucleophilic displacement reactions. mdpi.com These strategies could be adapted to incorporate the ethanesulfonic acid moiety.
The following table outlines some methods for introducing functional groups that could be applied to synthesize derivatives of this compound.
| Functional Group to Introduce | Method | Starting Material Moiety | Resulting Derivative |
| Carboxylic Acid | Hydrolysis | Nitrile | 2-Carboxyethanesulfonic acid |
| Amine | Reduction | Nitrile | 3-Amino-1-propanesulfonic acid |
| Sulfonamide | Reaction with an amine | Sulfonyl chloride (from sulfonic acid) | 2-Cyanoethanesulfonamide derivative |
| Ester | Reaction with an alcohol | Sulfonyl chloride (from sulfonic acid) | 2-Cyanoethanesulfonate ester |
| Heterocycles | Cyclization reactions | Functionalized precursors | Pyrimidine or maleimide (B117702) derivatives of ethanesulfonic acid |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comfu-berlin.de While specific MCRs involving this compound are not prominently described, the functional groups present in its precursors make them potential candidates for such reactions.
For example, the Strecker synthesis, the first reported MCR, produces α-amino nitriles from an aldehyde, ammonia (B1221849), and a cyanide source, which can then be hydrolyzed to α-amino acids. tcichemicals.comfu-berlin.de A precursor to this compound containing an aldehyde group could potentially participate in a Strecker-type reaction.
Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating molecular diversity. fu-berlin.deorganic-chemistry.org The Ugi reaction, for instance, combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like structure. A carboxylic acid or amine precursor to a functionalized this compound could be a component in an Ugi reaction.
The Biginelli reaction is another well-known MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. tcichemicals.com An aldehyde-functionalized precursor could be used here to incorporate the ethanesulfonic acid backbone into a heterocyclic system.
The table below illustrates hypothetical MCRs utilizing precursors of this compound.
| Multi-Component Reaction | Potential Precursor | Other Reactants | Potential Product Class |
| Strecker Synthesis | Aldehyde-functionalized ethanesulfonic acid | Ammonia, Potassium Cyanide | α-Amino nitrile derivative of ethanesulfonic acid |
| Ugi Reaction | Amine-functionalized ethanesulfonic acid | Aldehyde, Carboxylic Acid, Isocyanide | Peptidomimetic derivative of ethanesulfonic acid |
| Biginelli Reaction | Aldehyde-functionalized ethanesulfonic acid | Ethyl Acetoacetate, Urea | Dihydropyrimidinone derivative of ethanesulfonic acid |
Scale-Up and Process Optimization in this compound Production
The industrial production of this compound requires careful consideration of scale-up and process optimization to ensure safety, efficiency, and cost-effectiveness. The synthesis of this compound likely involves two key reaction types: cyanoethylation and sulfonation.
Cyanoethylation is the addition of a nucleophile to acrylonitrile. This reaction is typically exothermic and requires careful temperature control to prevent runaway reactions and excessive polymerization of acrylonitrile. organicreactions.org The use of microreactors has been explored for the continuous synthesis of cyanoethylated compounds, offering excellent heat and mass transfer, which is beneficial for scale-up. dntb.gov.uaacs.org The choice of catalyst, solvent, and reaction conditions are critical parameters to optimize. organicreactions.org
Sulfonation processes, particularly those using sulfur trioxide (SO₃), are also highly exothermic and require efficient heat removal. acs.orgasiachmical.com Falling film reactors are commonly used in industrial sulfonation due to their high surface-to-volume ratio, which allows for effective heat management. asiachmical.commdpi.com Optimization of sulfonation involves precise control of the gas-liquid ratio, segmented temperature control within the reactor, and management of raw material purity. asiachmical.com For example, moisture in the feedstock can lead to the formation of sulfuric acid as a byproduct. asiachmical.com
Process optimization for the production of this compound would involve a systematic study of reaction parameters such as temperature, pressure, reactant concentrations, and catalyst loading to maximize yield and purity while minimizing byproducts and energy consumption. The use of process analytical technology (PAT) can aid in monitoring and controlling the reaction in real-time.
The following table summarizes key considerations for the scale-up and optimization of this compound production.
| Process Step | Key Challenges | Optimization & Scale-Up Strategies |
| Cyanoethylation | Exothermic reaction, potential for polymerization of acrylonitrile | Use of continuous flow reactors (e.g., microreactors) for better heat and mass transfer. dntb.gov.uaacs.org Careful control of temperature and catalyst loading. organicreactions.org |
| Sulfonation | Highly exothermic, byproduct formation (e.g., sulfuric acid, sulfones) | Employment of falling film or microreactors for efficient heat removal. asiachmical.commdpi.com Optimization of SO₃/substrate ratio and reaction temperature. asiachmical.com Pre-treatment of raw materials to remove impurities. asiachmical.com |
| Overall Process | Yield, purity, cost, safety, and environmental impact | Development of kinetic models to predict reactor performance. acs.org Implementation of waste minimization and recycling streams. asiachmical.com Use of process analytical technology (PAT) for real-time monitoring and control. |
Reaction Mechanisms and Chemical Reactivity of 2 Cyanoethanesulfonic Acid
Mechanistic Investigations of Reactions Involving the Cyano Group
The cyano group (C≡N) is characterized by a strong triple bond and a significant dipole moment, with the nitrogen atom being more electronegative than the carbon atom. This polarity makes the carbon atom electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom's lone pair can act as a weak base or nucleophile.
The hydrolysis of the nitrile group in 2-cyanoethanesulfonic acid is a key transformation, converting the cyano moiety into a carboxylic acid or an amide intermediate. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
Protonation: The nitrile nitrogen is protonated by a hydronium ion (H₃O⁺). youtube.com
Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon. libretexts.org
Proton Transfer: A proton is transferred from the oxygen atom to a water molecule, forming a protonated imidic acid.
Tautomerization: The protonated imidic acid tautomerizes to a protonated amide.
Deprotonation: Water removes a proton to form an amide intermediate. libretexts.org
Further Hydrolysis: The amide undergoes subsequent acid-catalyzed hydrolysis to the carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the highly nucleophilic hydroxide ion (OH⁻) directly attacks the nitrile carbon. libretexts.org This addition is followed by protonation of the resulting anion by water to form an imidic acid, which quickly tautomerizes to an amide. Under basic conditions, this amide is then hydrolyzed further. The process ultimately yields a carboxylate salt (e.g., sodium 2-carboxyethanesulfonate) and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. libretexts.org
Interactive Data Table: Nitrile Hydrolysis Conditions Please select the catalyst to see the corresponding products and conditions.
| Catalyst | Reagents | Intermediate | Final Product (before workup) |
|---|
The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents and organolithiums). libretexts.orglibretexts.org However, the presence of the highly acidic sulfonic acid group in this compound presents a significant complication.
Organometallic reagents are not only potent nucleophiles but also extremely strong bases. libretexts.orgsaskoer.ca Therefore, when reacting with this compound, the first and foremost reaction would be a rapid acid-base neutralization. The organometallic reagent would deprotonate the sulfonic acid, forming a sulfonate salt and a hydrocarbon. organicchemistrytutor.com
R-MgX + HO₃S-CH₂CH₂-CN → R-H + XMg⁺⁻O₃S-CH₂CH₂-CN R-Li + HO₃S-CH₂CH₂-CN → R-H + Li⁺⁻O₃S-CH₂CH₂-CN
This initial acid-base reaction consumes the organometallic reagent and prevents it from acting as a nucleophile at the cyano carbon. To achieve nucleophilic addition to the nitrile, the sulfonic acid group would need to be protected first, for instance, by converting it into a sulfonate ester. If the protected form, such as hexadecyl 2-cyanoethanesulfonate, were used, the organometallic reagent could then add across the C≡N triple bond to form an imine anion, which upon hydrolysis would yield a ketone. libretexts.orgmolaid.com
Reactivity Pertaining to the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is a highly acidic functional group that dominates the molecule's acid-base properties and can participate in several key reactions.
Sulfonic acids are among the strongest organic acids. utdallas.edu The acidity stems from the high polarity of the O-H bond, influenced by the electron-withdrawing sulfonyl group, and the significant resonance stabilization of the resulting sulfonate anion (R-SO₃⁻). When dissolved in water, this compound acts as a strong acid, readily donating a proton to a water molecule to form a hydronium ion and the 2-cyanoethanesulfonate anion. tutorchase.comsavemyexams.com
HO₃S-CH₂CH₂-CN + H₂O ⇌ ⁻O₃S-CH₂CH₂-CN + H₃O⁺
The equilibrium for this reaction lies far to the right, indicating nearly complete dissociation in aqueous solution. tutorchase.com While the exact pKa of this compound is not widely reported, it can be estimated to be very low, likely below 0, similar to other aliphatic sulfonic acids like methanesulfonic acid (pKa ≈ -2). umass.edu This makes it a much stronger acid than carboxylic acids, such as acetic acid (pKa ≈ 4.8). umass.edu The electron-withdrawing nature of the distant cyano group has a minor, acid-strengthening inductive effect.
Interactive Data Table: Acidity Comparison A table comparing the pKa values of various acids.
| Acid Name | Chemical Formula | Approximate pKa | Acid Strength |
|---|---|---|---|
| Benzenesulfonic acid | C₆H₅SO₃H | -6.5 umass.edu | Very Strong |
| Methanesulfonic acid | CH₃SO₃H | -2.0 umass.edu | Very Strong |
| This compound | NCCH₂CH₂SO₃H | < 0 (Estimated) | Very Strong |
| Trifluoroacetic acid | CF₃COOH | 0.5 umass.edu | Strong |
| Acetic acid | CH₃COOH | 4.8 umass.edu | Weak |
Sulfonation: The synthesis of aliphatic sulfonic acids like this compound does not typically follow the electrophilic aromatic substitution pathway used for compounds like benzenesulfonic acid. numberanalytics.comnumberanalytics.com A common route involves the sulfonation of a suitable precursor. For example, a related compound, 2-aminoethylsulfonic acid (taurine), can be synthesized through the esterification of ethanolamine (B43304) with sulfuric acid, followed by a sulfonation reaction with sodium sulfite (B76179). ui.ac.idui.ac.id A plausible synthesis for this compound could involve the reaction of 3-halopropionitrile (e.g., 3-chloropropionitrile) with a sulfite salt, such as sodium sulfite, in a nucleophilic substitution reaction.
Desulfonation: Desulfonation is the removal of the -SO₃H group. For aromatic sulfonic acids, this is typically achieved by heating with dilute aqueous acid, representing the reverse of sulfonation. wikipedia.org The mechanism involves protonation of the aromatic ring followed by the loss of SO₃. youtube.com Aliphatic sulfonic acids are generally more resistant to desulfonation. However, under forcing conditions, such as high temperatures, cleavage of the C-S bond can occur. researchgate.net Enzymatic desulfonation of alkanesulfonates by certain microorganisms has also been observed, proceeding via an oxygenase-catalyzed mechanism. nih.gov
The conjugate base of a strong acid is a weak base and, consequently, a good leaving group in nucleophilic substitution and elimination reactions. masterorganicchemistry.commasterorganicchemistry.com Since this compound is a very strong acid, its conjugate base, the 2-cyanoethanesulfonate anion, is an excellent leaving group.
This property is more commonly exploited when the sulfonic acid is converted into a sulfonate ester (e.g., tosylates, mesylates, or in this case, cyanoethanesulfonates). organic-chemistry.org For example, hexadecyl 2-cyanoethanesulfonate contains the 2-cyanoethanesulfonate moiety, which can be displaced by a wide range of nucleophiles in an Sₙ2 or Sₙ1 reaction, depending on the substrate and conditions. molaid.comwikipedia.org The stability of the departing sulfonate anion, due to charge delocalization across the three oxygen atoms, drives the reaction forward. uchile.cl
General Reaction: Nu⁻ + R-OSO₂CH₂CH₂CN → R-Nu + ⁻O₃SCH₂CH₂CN
This reactivity makes sulfonate esters versatile intermediates in organic synthesis.
Reactions at the Ethane (B1197151) Backbone of this compound
The reactivity of the ethane backbone in this compound is significantly influenced by the two electron-withdrawing groups, the cyano (-C≡N) and the sulfonic acid (-SO₃H) groups. These groups affect the acidity of the alpha- and beta-protons and dictate the molecule's behavior in various chemical transformations.
Esters and nitriles are generally weaker alpha-carbon acids than ketones. msu.edu However, their enolate anions can be prepared and utilized in synthesis. msu.edu The formation of an enolate or a related carbanion at the alpha-carbon of this compound would make it a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions.
Enolization involves the formation of an enol tautomer. For nitriles, this is less common than for carbonyl compounds like ketones. msu.edu Acid-catalyzed enolization proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon and facilitates the removal of an alpha-proton. pressbooks.publibretexts.org The enol form of a nitrile is a ketenimine. The potential for enolization in this compound exists, though the equilibrium typically favors the keto (nitrile) form. youtube.com
| Feature | Description | General Reference |
| Alpha-Carbon Acidity | The C-H bond alpha to the -CN group is acidic due to the electron-withdrawing nature of the nitrile and sulfonic acid groups. | wikipedia.org |
| Enolate Formation | Deprotonation with a strong base can form a resonance-stabilized carbanion (enolate equivalent). | msu.edu |
| Enolization Potential | Can form a ketenimine tautomer, though the equilibrium generally favors the nitrile form. | msu.edulibretexts.org |
The ethane backbone of this compound can participate in both radical and ionic reactions, although specific examples for this exact molecule are sparse in the literature. General principles of radical and ionic chemistry can be applied.
Radical Reactions: Radical reactions are characterized by the homolytic cleavage of bonds, forming highly reactive species with unpaired electrons. basicmedicalkey.com These reactions are often initiated by heat or light. libretexts.org In the context of this compound, a radical could be generated on the carbon backbone. The stability of the resulting carbon radical would follow the general trend: tertiary > secondary > primary. basicmedicalkey.com Radical reactions can be used for functionalization, such as halogenation or decarboxylation, though the latter is not applicable here. libretexts.org The presence of water can significantly influence radical reactions, which is relevant given the sulfonic acid group's hygroscopic nature. mdpi.com
Ionic Reactions: Ionic reactions involve the transfer of electrons to form charged intermediates. lecturio.com The electron-deficient nature of the ethane backbone, due to the attached functional groups, makes it susceptible to nucleophilic attack. However, direct nucleophilic substitution on the saturated carbon backbone is unlikely unless a leaving group is present. More plausible are reactions involving the functional groups that then influence the backbone. For instance, the nitrile group's carbon is electrophilic and can be attacked by nucleophiles. wikipedia.orglibretexts.orglibretexts.org Ionic reactions in aqueous solutions, such as those involving metal ions, often lead to the formation of complex ions. chemicals.co.uk The sulfonic acid group, being a strong acid, will be deprotonated in most media, existing as a sulfonate anion. This anion could influence nearby reactions through ionic interactions.
| Reaction Type | Description | Potential Reactivity | General Reference |
| Radical | Involves homolytic bond cleavage and formation of radical intermediates. | Halogenation or addition across a double bond if formed. | basicmedicalkey.comlibretexts.org |
| Ionic | Involves heterolytic bond cleavage and formation of charged intermediates. | The molecule can act as an acid. The nitrile carbon is an electrophilic site. | wikipedia.orglecturio.com |
Intermolecular and Intramolecular Reaction Pathways
The bifunctional nature of this compound, possessing both a cyano and a sulfonic acid group, makes it a potential precursor for the synthesis of heterocyclic compounds. Nitriles are versatile starting materials for creating various nitrogen-containing rings. wikipedia.orgclockss.orguomus.edu.iq
For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then participate in cyclization. wikipedia.orglibretexts.org Reduction of the nitrile to a primary amine also opens up numerous pathways for forming heterocycles. libretexts.orglibretexts.org 1,3-Dipolar cycloadditions using nitrile oxides (which could be derived from related precursors) are a known method for synthesizing isoxazole-containing amino acids. nih.gov While direct examples using this compound were not found, its structure is analogous to other compounds used in heterocyclic synthesis. For instance, palladium-catalyzed cyclization of 2-alkynylanilines is a common route to indoles, highlighting how functional groups can be orchestrated to build rings. mdpi.com The sulfonic acid group could act as an internal acid catalyst or as a directing group in certain cyclization reactions. nih.gov
| Heterocycle Synthesis Principle | Relevance to this compound | General Reference |
| Nitrile Hydrolysis/Reduction | Conversion of the -CN group to -COOH or -CH₂NH₂ provides new functionalities for ring closure. | wikipedia.orglibretexts.org |
| Cycloaddition Reactions | The nitrile functionality or its derivatives can participate in cycloadditions to form rings like isoxazoles. | nih.gov |
| Metal-Catalyzed Cyclization | The functional groups could be used in transition-metal-catalyzed processes to form various heterocycles. | mdpi.comorganic-chemistry.org |
Condensation polymerization involves the reaction between two monomers to form a larger structural unit while releasing smaller molecules such as water. savemyexams.comunizin.org For a molecule to act as a monomer in condensation polymerization, it typically needs two reactive functional groups. savemyexams.com this compound possesses a sulfonic acid group and a cyano group. While the sulfonic acid group can participate in esterification-like reactions, and the cyano group can be hydrolyzed to a carboxylic acid, its suitability for forming common condensation polymers like polyesters or polyamides is not immediately obvious without modification. physicsandmathstutor.com
However, vinyl monomers containing sulfonic acid groups, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS), readily undergo radical polymerization to form polysulfonic acids. mdpi.comnih.gov If this compound were modified to contain a polymerizable group (e.g., a vinyl group), it could be incorporated into polymers.
A patent mentions the use of this compound in the context of condensation. google.com Another study details the synthesis of poly(styrene sulfonic acid-co-4-vinylpyridine) via free radical polymerization, demonstrating the utility of sulfonated monomers in creating functional polymers for applications like proton exchange membranes. upb.ro While direct polymerization of this compound is not documented in the searched results, its functional groups are analogous to those used in the synthesis of various functional polymers. researchgate.net
| Polymerization Type | Relevance to this compound | General Reference |
| Condensation Polymerization | Requires bifunctionality. The -SO₃H and -CN (or its hydrolyzed form, -COOH) could potentially react to form linkages, though this is not a standard route. | savemyexams.comunizin.orgphysicsandmathstutor.com |
| Radical Polymerization | Not directly applicable unless modified to include a vinyl or other polymerizable group. Analogous sulfonated monomers are widely used. | mdpi.comnih.govupb.ro |
Derivatives and Analogs of 2 Cyanoethanesulfonic Acid: Structure Reactivity Relationships
Ester and Salt Forms of 2-Cyanoethanesulfonic Acid
Esterification or salt formation are common strategies to modify the properties of acidic compounds, affecting solubility, stability, and reactivity.
Esters: Sulfonate esters are typically synthesized by reacting a sulfonyl chloride with an alcohol in the presence of a base. researchgate.net Therefore, 2-cyanoethanesulfonyl chloride can be treated with a variety of alcohols (e.g., methanol (B129727), ethanol, or more complex alcohols) to produce the corresponding 2-cyanoethanesulfonate esters. Pyridine is often used as both the solvent and the base to catalyze the reaction and neutralize the HCl byproduct.
Salts: As a strong acid, this compound readily forms salts upon reaction with a suitable base.
Inorganic Salts: Treatment with inorganic bases like sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or magnesium oxide (MgO) will yield the corresponding sodium, potassium, or magnesium 2-cyanoethanesulfonate salts.
Organic Salts: Reaction with organic bases, such as primary, secondary, or tertiary amines (e.g., triethylamine, diisopropylethylamine), will produce organic ammonium (B1175870) salts.
Impact of Counterions: The choice of counterion in the salt form can significantly influence the physicochemical properties of the resulting compound. bohrium.com Studies on other sulfonates, such as linear alkylbenzene sulfonates, have shown that factors like the counterion's hydration radius and charge density affect properties like water solubility, viscosity, and critical micelle concentration. researchgate.net
Inorganic Counterions: Smaller, harder cations like Li⁺, Na⁺, and K⁺ have different hydration shells, which in turn affects their interaction with the sulfonate anion and surrounding solvent molecules. aip.org This can alter solubility and aggregation behavior in solution.
Organic Counterions: Larger, organic counterions like tetrabutylammonium (B224687) or triethylammonium (B8662869) can increase the lipophilicity of the salt, potentially improving its solubility in organic solvents. acs.orgrsc.org These bulky counterions can also act as plasticizers, weakening ionic interactions within a solid matrix and lowering the material's glass transition temperature. rsc.org
Impact of Esterification: Converting the sulfonic acid to a sulfonate ester has a profound impact on its chemical behavior. The primary effect is the removal of the highly acidic proton. This transformation converts an ionic, highly polar, and typically water-soluble compound into a neutral, less polar, and more lipophilic molecule. This change dramatically decreases water solubility while increasing solubility in organic solvents. This strategy is often employed in medicinal chemistry to create prodrugs, where the ester can mask a charged group to improve membrane permeability, and is later hydrolyzed in vivo to release the active acidic drug. bohrium.com
Halogenated and Alkylated Analogs
Introducing halogen atoms or alkyl groups onto the carbon backbone of this compound can create new analogs with modified steric and electronic properties. The position alpha to the cyano group (C2) is the most likely site for such functionalization due to the electron-withdrawing nature of the nitrile, which acidifies the adjacent C-H bonds.
A plausible synthetic strategy involves the deprotonation of the C2 position using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a carbanion. This nucleophilic intermediate can then react with an appropriate electrophile.
For Halogenation: Electrophilic halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) can be used to introduce a chlorine, bromine, or iodine atom, respectively, at the C2 position. sioc-journal.cn
For Alkylation: The generated carbanion can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new carbon-carbon bond, yielding an α-alkylated product. organic-chemistry.orgopen.ac.uk
Table 2: Potential Reagents for Synthesis of Halogenated and Alkylated Analogs
| Target Derivative | Synthetic Approach | Base | Electrophilic Reagent | Example Reagent Name |
| α-Chloro analog | α-Halogenation | LDA | Electrophilic Chlorine Source | N-Chlorosuccinimide (NCS) |
| α-Bromo analog | α-Halogenation | LDA | Electrophilic Bromine Source | N-Bromosuccinimide (NBS) |
| α-Iodo analog | α-Halogenation | LDA | Electrophilic Iodine Source | N-Iodosuccinimide (NIS) |
| α-Methyl analog | α-Alkylation | LDA | Methyl Halide | Iodomethane (CH₃I) |
| α-Benzyl analog | α-Alkylation | LDA | Benzyl Halide | Benzyl bromide (BnBr) |
This table outlines proposed synthetic strategies based on established chemical principles. The sulfonic acid group would likely need to be protected as an ester prior to these reactions.
Site-Specific Halogenation and Alkylation Strategies
The introduction of halogen atoms or alkyl groups at specific positions on the this compound backbone can significantly alter its chemical behavior.
Halogenation: Site-specific halogenation, a challenging yet powerful tool in chemical synthesis, allows for the precise installation of halogen atoms. nih.gov In the context of related organic molecules, enzymatic approaches using halogenases have demonstrated remarkable control over which C-H bond is activated for halogenation. nih.govprinceton.edu For instance, different halogenases can selectively chlorinate lysine (B10760008) at either the C4 or C5 position. nih.gov This level of precision is achieved through the enzyme's active site, which can be engineered to alter substrate and site-selectivity. nih.gov While direct enzymatic halogenation of this compound is not explicitly documented, these principles suggest that biocatalytic methods could be developed for its selective functionalization. The position of the halogen substituent would, in turn, influence the acidity and reactivity of the molecule due to the electron-withdrawing nature of halogens. researchgate.net
Alkylation: Alkylation of molecules containing acidic protons, such as those adjacent to carbonyl or sulfonyl groups, is a fundamental carbon-carbon bond-forming reaction. libretexts.org Enolate ions, generated by treating a compound with a suitable base, act as nucleophiles in SN2 reactions with alkyl halides. libretexts.org The choice of the alkylating agent is critical; primary and methyl halides are generally effective, while secondary and tertiary halides are less so due to competing elimination reactions. libretexts.org For this compound, alkylation could potentially occur at the carbon alpha to the cyano and sulfonate groups, provided a strong enough base is used to deprotonate this position. The resulting alkylated derivatives would exhibit altered steric and electronic properties. Biological alkylation reactions, though less common, also occur, often involving S-adenosylmethionine (SAM) as a methyl source. libretexts.org
Electronic and Steric Effects of Substituents
The electronic and steric properties of substituents introduced onto the this compound framework dictate the reactivity of the resulting derivatives. jackwestin.comhome.blog
Electronic Effects: These effects arise from the substituent's ability to donate or withdraw electron density, which can be transmitted through sigma bonds (inductive effects) or pi systems (resonance effects). researchgate.nethome.blog
Inductive Effects: Electron-withdrawing groups, such as halogens or a nitro group, increase the acidity of nearby protons and enhance the electrophilicity of adjacent carbons. researchgate.net The strength of this effect diminishes with distance. ucsb.edu For example, the acidity of a carboxylic acid is more significantly increased by a chlorine atom on the alpha-carbon compared to one on the beta- or gamma-carbon. ucsb.edu Conversely, electron-donating groups, like alkyl groups, can decrease acidity, though this effect is often small. researchgate.netucsb.edu
Resonance Effects: These effects involve the delocalization of electrons through a conjugated system. home.blog While the saturated ethyl backbone of this compound prevents direct conjugation between the cyano and sulfonic acid groups, the introduction of substituents with pi systems could create localized resonance effects influencing reactivity. ucsb.edu
Steric Effects: These are non-bonding interactions that arise from the spatial arrangement of atoms. jackwestin.com Bulky substituents can hinder the approach of reactants, thereby slowing down or preventing a reaction. jackwestin.com This steric hindrance is a critical factor in the feasibility of nucleophilic substitution and other reactions. numberanalytics.comjackwestin.com The size of the substituent can influence the conformation of the molecule and the accessibility of reactive sites. jackwestin.com
Table 1: Influence of Substituents on Acidity
| Substituent | Electronic Effect | Predicted Effect on Acidity of this compound |
| -F, -Cl, -Br | Strong -I | Increase |
| -NO₂ | Strong -I, -R | Significant Increase |
| -CH₃ | Weak +I | Slight Decrease |
| -OCH₃ | -I, +R | Context-dependent, likely slight increase due to dominant -I effect through the sigma framework |
This table is predictive and based on general principles of electronic effects. researchgate.netucsb.edu
Conjugates and Hybrid Molecules Containing the this compound Core
The unique combination of a nitrile and a sulfonic acid group makes this compound an attractive building block for the construction of more complex molecular architectures, including conjugates with biological frameworks and novel macrocyclic and polymeric structures.
Integration with Bio-Organic Frameworks
Bio-organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are porous materials with applications in gas storage, separation, and catalysis. sioc-journal.cnrsc.org The incorporation of functional groups like sulfonic acids into these frameworks can impart specific properties.
Sulfonic acid-functionalized COFs have been shown to be effective for CO₂ uptake and selective adsorption of cationic dyes. sioc-journal.cn The sulfonic acid groups provide active sites that enhance the material's performance. sioc-journal.cn Amino acids are also used as ligands in the creation of bio-MOFs, where their carboxyl and amino groups coordinate with metal ions. nih.gov Given that this compound possesses a strong acidic group, it could potentially be integrated into such frameworks, either as a ligand itself or as a post-synthetic modification to introduce sulfonate functionalities. This could lead to materials with tailored porosity and surface chemistry. For instance, the sulfonic acid group could enhance proton conductivity or create specific binding sites within the framework.
Formation of Macrocyclic and Polymeric Structures
Macrocyclic Structures: Macrocycles are large ring-like molecules that can form stable complexes with ions and small molecules. bhu.ac.in Their synthesis often involves template-directed reactions where a metal ion guides the condensation of precursor molecules. bhu.ac.in The size of the resulting macrocycle can be controlled by the radius of the metal cation used as a template. bhu.ac.in While there are no specific reports of this compound being used in macrocycle synthesis, its bifunctional nature suggests potential. The cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for cyclization reactions. The sulfonic acid group would impart high water solubility to the resulting macrocycle, a desirable property for biological applications. gla.ac.uk
Polymeric Structures: Polymers are large molecules composed of repeating monomer units. msu.edu The properties of a polymer are determined by the structure of its monomer. The incorporation of this compound as a monomer or co-monomer could lead to functional polymers with interesting properties. For example, polymerization could potentially proceed through the cyano group or by functionalizing the ethyl backbone. The resulting polymer would possess pendant sulfonic acid groups, making it a polyelectrolyte. Such polymers often exhibit responsiveness to changes in pH and ionic strength and could find applications as ion-exchange resins, membranes, or hydrogels. The synthesis of polymers with complex architectures, such as core-shell structures or block copolymers, allows for the creation of materials with highly specialized properties. researchgate.netresearchgate.net
Advanced Analytical and Spectroscopic Characterization of 2 Cyanoethanesulfonic Acid and Its Derivatives
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation and quantification of 2-cyanoethanesulfonic acid from complex mixtures, including reaction byproducts and related derivatives. The choice of technique is dictated by the volatility and polarity of the analyte.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and polar compounds like this compound. Reversed-phase HPLC is a commonly employed mode.
Stationary and Mobile Phases: The separation is typically achieved on a C18 column, which has a non-polar stationary phase. hplc.eu The mobile phase often consists of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile. mdpi.comnih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the acidic analyte. shimadzu.com For instance, a mobile phase of 200 mM Na2SO4 with methanesulfonic acid to adjust the pH to 2.67 has been used for the separation of organic acids. mdpi.com
Detection: Ultraviolet (UV) detection is frequently used, often at a wavelength around 210 nm, where the sulfonic acid or other chromophores in the molecule may absorb. mdpi.comresearchgate.net
Ion-Pair Chromatography: For enhanced retention and separation of highly polar compounds like sulfonates, ion-pair chromatography can be utilized. This technique involves adding an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, to the mobile phase. The reagent forms a neutral ion pair with the charged analyte, which then partitions onto the non-polar stationary phase. The retention can be controlled by adjusting the concentration of the ion-pairing reagent and the organic modifier. shimadzu.de
A summary of typical HPLC conditions for organic acid analysis is presented in Table 1.
| Parameter | Typical Conditions |
| Column | C18, C8 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |
| Detector | UV (e.g., 210 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient to 40 °C |
Table 1: Illustrative HPLC Parameters for Organic Acid Analysis.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. libretexts.org Since this compound is non-volatile due to its ionic sulfonate group, derivatization is a necessary prerequisite for GC analysis. research-solution.comsigmaaldrich.com
Derivatization: The primary goal of derivatization is to convert the polar functional groups (sulfonic acid and nitrile) into less polar, more volatile moieties. research-solution.com A common method is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. research-solution.com Another approach is esterification of the sulfonic acid group.
Column and Conditions: A non-polar or medium-polarity capillary column, such as one coated with a polysiloxane-based stationary phase (e.g., SLB-5ms), is often used. sigmaaldrich.comaocs.org The oven temperature is programmed to ramp up to facilitate the elution of the derivatives. Common carrier gases include helium, argon, and nitrogen. libretexts.org
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural information based on the fragmentation pattern of the derivative. sigmaaldrich.com
The following table outlines a general approach for GC analysis of derivatized organic acids.
| Step | Description |
| Derivatization | Silylation (e.g., with BSTFA) or esterification |
| Column | Non-polar capillary column (e.g., DB-5, HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | ~250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |
| Detector | FID or MS |
Table 2: General Workflow for GC Analysis of Derivatized this compound.
Ion chromatography (IC) is a specialized form of HPLC that is exceptionally well-suited for the determination of ionic species, making it an ideal technique for the direct analysis of the sulfonate group in this compound. google.comnih.gov
Principle: IC separates ions based on their affinity for an ion-exchange resin. google.com For anion analysis, a stationary phase with positively charged functional groups is used. The mobile phase, or eluent, is an ionic solution that competes with the analyte ions for the active sites on the resin.
Eluents and Detection: The choice of eluent is critical for achieving good separation. iaea.org Common eluents for anion analysis include carbonate/bicarbonate or hydroxide (B78521) solutions. nih.gov Suppressed conductivity detection is often employed to enhance sensitivity by reducing the background conductivity of the eluent. nih.gov
Applications: IC can be used to quantify sulfonate ions in various matrices and is particularly useful for analyzing samples where the sulfonate is a key component or a byproduct of a reaction. google.com For instance, it has been successfully applied to determine various sulfonic acids in water samples. nih.gov
Spectroscopic Elucidation of Molecular Structure and Conformation
Spectroscopic techniques are indispensable for determining the molecular structure and identifying the functional groups present in this compound.
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N), allowing for the unambiguous structural elucidation of a molecule. rsc.org
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the methylene (B1212753) protons adjacent to the nitrile group and those adjacent to the sulfonate group. The chemical shifts of these protons are influenced by the electronegativity of the neighboring functional groups. libretexts.org The protons closer to the electron-withdrawing sulfonate group would likely appear at a lower field (higher ppm) compared to those closer to the nitrile group. For the sodium salt of this compound, ¹H NMR data has been recorded. nih.gov
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton. It would show separate signals for the carbon of the nitrile group (C≡N), the two methylene carbons (-CH₂-), and any other carbon atoms in derivatives. The chemical shifts would again be dependent on the electronic environment. sigmaaldrich.com
¹⁵N NMR: While less common, ¹⁵N NMR could be used to directly probe the nitrogen atom of the nitrile group, providing further structural confirmation.
Expected ¹H NMR chemical shift regions for the protons in this compound are summarized below.
| Proton Environment | Expected Chemical Shift (ppm) |
| -CH₂-SO₃H | ~3.0 - 3.5 |
| -CH₂-CN | ~2.5 - 3.0 |
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. elsevier.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, key characteristic absorption bands would include:
-C≡N stretch: A sharp, medium-intensity band typically appearing in the region of 2260-2240 cm⁻¹.
S=O stretch (sulfonate): Strong, broad bands usually found in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1150-1100 cm⁻¹ (symmetric).
C-H stretch (alkane): Bands in the region of 3000-2850 cm⁻¹.
O-H stretch (sulfonic acid): A very broad band in the region of 3000-2500 cm⁻¹ if the acid is in its free form. For the sodium salt of this compound, an IR spectrum has been obtained using a KBr wafer technique. nih.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com For this compound, the C≡N and S=O stretching vibrations would also be Raman active. spectroscopyonline.comresearchgate.net The C-C backbone vibrations would also be observable. spectroscopyonline.com Raman spectra have been recorded for the sodium salt of this compound. nih.gov
The following table lists the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| C≡N Stretch | 2260-2240 | 2260-2240 |
| S=O Stretch (asymmetric) | 1350-1300 | Active |
| S=O Stretch (symmetric) | 1150-1100 | Active |
| C-H Stretch | 3000-2850 | 3000-2850 |
Table 4: Characteristic Vibrational Frequencies for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules, the absorbing species are known as chromophores. In the case of this compound, the primary chromophores are the nitrile group (C≡N) and the sulfonic acid group (-SO₃H).
The electronic transitions available to this molecule are primarily of two types:
σ → σ* transitions: These involve the excitation of an electron from a sigma (σ) bonding orbital to a sigma antibonding (σ*) orbital. These are high-energy transitions and typically occur at wavelengths below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers.
n → σ* transitions: The lone pair (non-bonding) electrons on the oxygen atoms of the sulfonate group and the nitrogen atom of the nitrile group can be excited to a σ* antibonding orbital. These transitions are of lower energy than σ → σ* transitions but are often weak.
π → π* transitions: The nitrile group contains a pi (π) bond, allowing for the excitation of an electron from a π bonding orbital to a π antibonding (π*) orbital.
Due to the absence of extended conjugation in this compound, its absorption maxima (λ_max) are expected to be in the far UV region, likely below 220 nm. The sulfonic acid group itself does not show significant absorption in the near-UV range. The nitrile group typically exhibits a weak n → π* transition and a stronger π → π* transition at shorter wavelengths. Specific experimental λ_max and molar absorptivity (ε) values for this compound are not widely reported in the scientific literature, but a theoretical summary of its electronic transitions is presented below.
| Chromophore | Expected Transition | Typical Wavelength (nm) | Intensity |
|---|---|---|---|
| -C≡N | n → π | ~210-220 | Low |
| -C≡N | π → π | <200 | High |
| -SO₃H | n → σ* | <200 | Low |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₃H₅NO₃S, giving it a calculated molecular weight of approximately 135.14 g/mol . In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
The fragmentation of this compound is expected to proceed through the cleavage of its weakest bonds. The C-S bond is a likely point of initial cleavage. Common fragmentation pathways for simple alkanes and functionalized molecules involve the loss of stable neutral molecules and the formation of stable carbocations.
Key expected fragmentation patterns include:
Loss of the sulfonate group (•SO₃H, 81 Da) or sulfur trioxide (SO₃, 80 Da).
Cleavage of the C-C bond, leading to fragments such as [CH₂SO₃H]⁺ or [CH₂CN]⁺.
Loss of a neutral hydrogen cyanide molecule (HCN, 27 Da) from a larger fragment.
A table of plausible fragments for this compound is provided below. The relative abundance of these peaks would depend on the stability of the resulting cation and radical species.
| m/z (Da) | Plausible Fragment Identity | Neutral Loss |
|---|---|---|
| 135 | [C₃H₅NO₃S]⁺• (Molecular Ion) | - |
| 108 | [C₂H₂NO₃S]⁺ | HCN |
| 80 | [C₃H₅N]⁺• | SO₃ |
| 55 | [C₃H₅N]⁺• | SO₃ |
| 54 | [C₂H₂S]⁺• or [C₃H₄N]⁺ | H₂O + SO₂ or H + SO₃ |
| 41 | [C₂H₃N]⁺• (Acetonitrile) | CH₂SO₃H |
Advanced Characterization Techniques for Solid-State Forms
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, one can determine parameters such as the unit cell dimensions, space group symmetry, and the precise positions of atoms. This information is crucial for understanding intermolecular interactions, polymorphism, and physical properties.
While this compound is a solid at room temperature, specific single-crystal XRD data has not been widely published. A powder XRD pattern could be used to identify the compound by its unique "fingerprint" and assess its phase purity. A full single-crystal structure determination would provide the detailed information listed in the table below.
| Crystallographic Parameter | Description | Value for this compound |
|---|---|---|
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). | Not Determined |
| Space Group | The specific symmetry group of the crystal structure. | Not Determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. | Not Determined |
| Volume (V) | The volume of the unit cell. | Not Determined |
| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | Not Determined |
Thermal Analysis (TGA, DSC) for Phase Transitions
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA would reveal its thermal stability and decomposition profile. A typical TGA curve would show a stable mass up to the onset of decomposition, followed by one or more mass loss steps corresponding to the release of volatile fragments (e.g., SO₂, H₂O, HCN).
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The enthalpy of fusion (ΔH_fus) can be calculated from the area of this peak.
No specific experimental TGA or DSC data for this compound is readily available in the literature. The table below summarizes the information that would be obtained from such analyses.
| Technique | Event | Information Obtained |
|---|---|---|
| DSC | Melting | Melting Point (T_m), Enthalpy of Fusion (ΔH_fus) |
| DSC | Decomposition | Exothermic/Endothermic nature of decomposition |
| TGA | Decomposition | Decomposition Temperature (T_d), Mass Loss Percentage |
Hyphenated Techniques in Structural Characterization
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing enhanced analytical power. For a polar and non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally useful hyphenated technique.
In an LC-MS analysis, the sample is first injected into a liquid chromatograph. Given the high polarity of this compound, a hydrophilic interaction liquid chromatography (HILIC) column would be suitable for separation from non-polar impurities or other components in a mixture. The eluent from the LC column is then introduced into the mass spectrometer.
An electrospray ionization (ESI)
Theoretical and Computational Investigations of 2 Cyanoethanesulfonic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. pku.edu.cn These methods, which solve the Schrödinger equation with various levels of approximation, provide insights into electronic distribution, molecular geometry, and energetic properties. igem.wiki
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. It is widely used to determine the ground state properties of molecules, such as optimized geometry (bond lengths and angles), vibrational frequencies, and thermodynamic parameters. However, no specific DFT studies detailing these properties for 2-Cyanoethanesulfonic acid have been found in the public domain.
Ab Initio Methods for High-Accuracy Electronic Structure
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Techniques such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide highly accurate electronic structures and energies. mdpi.com The application of these high-level computational methods to this compound would be invaluable for benchmarking and obtaining precise electronic data, but such studies are not currently available.
Molecular Orbital Analysis and Charge Distribution
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. mit.edu The energies and shapes of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. Furthermore, the calculation of partial atomic charges provides a quantitative measure of the charge distribution within the molecule, highlighting polar regions. For this compound, a detailed analysis of its molecular orbitals and charge distribution has yet to be published.
Computational Modeling of Reaction Pathways and Mechanisms
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states. nih.gov
Transition State Characterization and Activation Energies
The identification and characterization of transition state structures are paramount to understanding the kinetics of a chemical reaction. Computational methods can be used to locate these saddle points on the potential energy surface and calculate the activation energy, which is the energy barrier that must be overcome for a reaction to occur. nih.gov Such computational investigations into the potential reactions of this compound, for instance, its synthesis or decomposition, have not been reported.
Reaction Coordinate Diagrams and Mechanistic Elucidation
A reaction coordinate diagram provides a visual representation of the energy changes that occur as reactants are converted into products, passing through any transition states and intermediates. frontiersin.org By mapping this pathway, computational chemists can elucidate the step-by-step mechanism of a reaction. The development of reaction coordinate diagrams for reactions involving this compound would offer significant insights into its chemical behavior, but this information is not currently available in the scientific literature.
Solvent Effects in Computational Reactivity Studies
The chemical behavior and reactivity of this compound are significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to investigate these solvent effects, offering insights that are often difficult to obtain through experimental means alone. The choice of solvent can alter reaction rates by orders of magnitude, and in some cases, even change the preferred reaction mechanism. ucsb.eduresearchgate.net
Computational approaches to modeling solvent effects can be broadly categorized into two main types: implicit and explicit solvent models.
Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. researchgate.net This approach is computationally efficient and can provide a good qualitative understanding of how a solvent's polarity affects the solute. For this compound, with its polar sulfonate and cyano groups, implicit models can predict how solvents of varying polarity will stabilize or destabilize the ground state, transition states, and products of a reaction. For instance, a polar solvent would be expected to stabilize the charged sulfonate group, potentially influencing its acidity and nucleophilicity.
Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be directly modeled. For this compound, explicit models using solvents like water or alcohols could reveal detailed information about the formation and dynamics of hydrogen bonds with the sulfonate and cyano functionalities. These specific interactions can play a crucial role in the kinetics and thermodynamics of reactions. researchgate.net Quantum chemistry calculations that include explicit solvent molecules have shown that noncovalent interactions can alter the stability and Gibbs energy of transition states, thereby affecting reaction rates. researchgate.net
The following table illustrates hypothetical data on how solvent polarity might affect a generic reaction involving this compound, as could be predicted by computational studies.
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate (Calculated) |
| n-Hexane | 1.88 | 1 |
| Diethyl Ether | 4.34 | 15 |
| Acetone | 20.7 | 250 |
| Water | 78.5 | 1200 |
This table is illustrative and based on general principles of solvent effects on polar reactions.
Understanding these solvent effects is critical for optimizing reaction conditions in synthetic applications and for accurately interpreting experimental data. numberanalytics.com Computational studies can guide the selection of an appropriate solvent to enhance reaction yields or favor a specific product. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound at an atomic level. stanford.edu By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of each atom over time, providing a detailed picture of molecular motion. stanford.edu
The structure of this compound is not static; rotation around its single bonds allows it to adopt various three-dimensional shapes, or conformations. organicchemistrytutor.com Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. libretexts.org
MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's movement over time, researchers can identify the most frequently occurring conformations, which correspond to low-energy states. The key dihedral angles to consider in this compound are those around the C-C and C-S bonds.
The stability of different conformations is determined by factors such as torsional strain and steric hindrance. libretexts.org For example, an "eclipsed" conformation, where the substituents on adjacent carbon atoms are aligned, is generally higher in energy than a "staggered" conformation, where they are further apart. organicchemistrytutor.com In the case of this compound, the bulky sulfonate group and the linear cyano group will have significant steric interactions that influence the preferred conformations.
The following table presents a hypothetical energy profile for the rotation around the central C-C bond in this compound, which could be generated from MD simulation data.
| Dihedral Angle (NCCS) | Conformation | Relative Energy (kcal/mol) |
| 0° | Eclipsed | 5.2 |
| 60° | Gauche | 1.5 |
| 120° | Eclipsed | 4.8 |
| 180° | Anti | 0 |
This table represents a simplified, hypothetical scenario. Actual energy values would require specific quantum mechanical calculations.
These studies are crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules.
This compound possesses functional groups capable of engaging in a variety of intermolecular interactions, which are forces of attraction or repulsion between neighboring molecules. wikipedia.orgopenstax.org These interactions are fundamental to the physical properties of the compound in its condensed phases (liquid and solid) and its behavior in solution.
The primary intermolecular forces at play for this compound include:
Dipole-Dipole Interactions: The polar C≡N and S=O bonds create permanent dipoles in the molecule, leading to electrostatic attractions between the positive end of one molecule and the negative end of another. libretexts.org
Hydrogen Bonding: The acidic hydrogen of the sulfonic acid group can act as a hydrogen bond donor to the nitrogen atom of the cyano group or the oxygen atoms of the sulfonate group on another molecule. openstax.org
Dispersion Forces: These are weak, temporary attractive forces that exist between all molecules due to fluctuations in electron distribution. openstax.org
MD simulations can model a system containing many this compound molecules to predict how they will interact and potentially self-assemble into larger, ordered structures. The cyano group, in particular, can participate in the formation of larger assemblies through noncovalent bonds. nih.gov By analyzing the trajectories of the molecules in the simulation, it is possible to identify recurring patterns of interaction and predict the most likely packing arrangements in a crystal or the formation of aggregates in solution.
Such simulations can provide insights into properties like solubility, melting point, and crystal structure. For instance, strong intermolecular hydrogen bonding would be expected to lead to a higher melting point and boiling point.
Predictive Modeling for Novel this compound Derivatives
Computational chemistry and machine learning techniques can be synergistically employed to design and predict the properties of novel derivatives of this compound. orientjchem.org This predictive modeling approach can significantly accelerate the discovery of new molecules with desired functionalities, reducing the need for extensive and costly experimental synthesis and testing.
The process typically involves:
Library Design: A virtual library of candidate derivatives is created by systematically modifying the structure of this compound. This could involve adding or changing substituent groups at various positions on the molecule.
Descriptor Calculation: For each molecule in the virtual library, a set of numerical descriptors is calculated. These descriptors can represent various molecular properties, such as electronic features (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological features (e.g., connectivity indices).
Model Building: A predictive model is built by establishing a mathematical relationship between the calculated descriptors and a target property of interest. This target property could be, for example, reactivity in a specific reaction, binding affinity to a biological target, or a particular physical property. Machine learning algorithms, such as regression models or neural networks, are often used for this purpose. orientjchem.org
Prediction and Selection: The trained model is then used to predict the target property for all the candidate molecules in the virtual library. The molecules with the most promising predicted properties can then be prioritized for experimental synthesis and validation.
For example, a predictive model could be developed to identify derivatives of this compound with enhanced catalytic activity for a particular chemical transformation. The model would be trained on a dataset of known catalysts and their activities, and then used to screen a virtual library of new derivatives.
The following table illustrates a hypothetical set of data that could be used to train such a predictive model.
| Derivative | Substituent at C-3 | Calculated Dipole Moment (Debye) | Predicted Catalytic Activity (Relative) |
| 1 | -H | 5.8 | 1.0 |
| 2 | -F | 6.5 | 1.8 |
| 3 | -CH3 | 5.5 | 0.9 |
| 4 | -NO2 | 8.2 | 3.5 |
This is a simplified, illustrative example. A real predictive model would likely use a much larger set of descriptors.
By leveraging the power of predictive modeling, researchers can more efficiently explore the vast chemical space of possible this compound derivatives and identify promising candidates for a wide range of applications.
Despite a comprehensive search for information, there is a significant lack of specific scientific literature and data directly pertaining to the applications of "this compound" within the detailed framework of the requested article outline. General information on sulfonated polymers, pH-responsive materials, and Brønsted acid catalysis is available. However, explicit research findings, data tables, and detailed discussions concerning the role of this compound as a monomer in polymerization, as a functionalizing agent, in cross-linking and surface modification, in the development of pH-responsive polymers, and as a Brønsted acid catalyst in organic transformations could not be located.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content requirements. The available information is insufficient to populate the specified sections and subsections with the required level of detail and scientific evidence.
Applications of 2 Cyanoethanesulfonic Acid in Chemical Science and Engineering
Catalytic Applications and Catalyst Design
Design of Heterogeneous and Homogeneous Catalysts based on Sulfonic Acid Moieties
The sulfonic acid group in 2-cyanoethanesulfonic acid provides strong Brønsted acidity, a crucial feature for a wide range of acid-catalyzed reactions. This has led to its investigation in both homogeneous and heterogeneous catalyst design.
In homogeneous catalysis , this compound can be employed directly as a catalyst in reactions that benefit from a soluble acid. Its organic nature can enhance its solubility in certain non-aqueous reaction media compared to inorganic acids. While specific research detailing the extensive use of this compound as a standalone homogeneous catalyst is still developing, the principle of utilizing functionalized sulfonic acids is well-established. The nitrile group can also play a role in modulating the catalyst's solubility and interaction with substrates.
The development of heterogeneous catalysts is a significant area where sulfonic acid moieties are of great interest due to the advantages of easy catalyst separation and recycling. This compound can be immobilized onto solid supports to create robust and reusable catalysts. The nitrile group offers a potential site for covalent attachment to various support materials, such as silica, polymers, or carbon nanomaterials, through chemical modification. This immobilization prevents the catalyst from leaching into the reaction mixture, a common issue with homogeneous catalysts. The resulting solid acid catalysts can be applied in a variety of organic transformations, including esterification, hydration, and condensation reactions. The specific properties of the catalyst, such as acid site density and accessibility, can be tailored by controlling the immobilization process and the nature of the support material.
Application in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Acid catalysts are frequently employed to facilitate these transformations. While direct and extensive reports on the application of this compound in well-known MCRs like the Passerini and Ugi reactions are not yet prevalent in the literature, its potential as a Brønsted acid catalyst in such reactions is considerable.
The strong acidity of the sulfonic acid group can activate carbonyl compounds, a key step in many MCRs. Furthermore, the presence of the nitrile functionality could potentially allow this compound to participate as a reactant in certain MCRs, leading to the synthesis of novel heterocyclic compounds or highly functionalized molecules. For instance, the nitrile group could undergo cyclization reactions with other functional groups formed in situ during the MCR. The development of novel MCRs catalyzed by or incorporating this compound represents an active area for future research.
Supported Catalysts Derived from this compound
The creation of supported catalysts from this compound leverages the benefits of both homogeneous and heterogeneous catalysis. By anchoring the sulfonic acid to a solid support, a stable and recyclable catalyst system can be achieved.
Table 1: Examples of Support Materials for this compound-Derived Catalysts
| Support Material | Potential Advantages |
| Silica (SiO₂) | High surface area, thermal stability, well-defined pore structures. |
| Alumina (Al₂O₃) | Good mechanical strength and thermal stability. |
| Polymers (e.g., Polystyrene) | Versatility in functionalization and tunable properties. |
| Carbon Nanotubes/Graphene | Excellent mechanical and thermal properties, high surface area. |
The synthesis of these supported catalysts typically involves the functionalization of the support material with a linker that can react with the nitrile or another part of the this compound molecule. The resulting material possesses accessible acid sites that can catalyze a variety of organic reactions. The performance of these supported catalysts is influenced by factors such as the nature of the support, the method of immobilization, and the density of the sulfonic acid groups on the surface. Research in this area focuses on optimizing these parameters to achieve high catalytic activity, selectivity, and long-term stability.
Precursor for Advanced Organic Syntheses
The dual functionality of this compound makes it a valuable precursor in the field of advanced organic synthesis, serving as both a building block for complex molecules and an intermediate in the production of specialty chemicals.
Building Block for Complex Molecule Construction
In the construction of complex organic molecules, this compound can be utilized as a versatile synthon. The nitrile group can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or amides, through well-established chemical reactions like hydrolysis or reduction. This allows for the introduction of nitrogen-containing moieties or the extension of carbon chains.
Simultaneously, the sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters, providing a handle for the formation of sulfur-containing heterocycles or for introducing the sulfonyl group, which is a common pharmacophore in medicinal chemistry. The ability to selectively manipulate either the nitrile or the sulfonic acid group provides synthetic chemists with a powerful tool for the strategic assembly of complex molecular architectures.
Intermediate in Specialty Chemical Production
As an intermediate, this compound can play a crucial role in the multi-step synthesis of specialty chemicals. These are often high-value compounds with specific applications in industries such as pharmaceuticals, agrochemicals, and materials science. For example, the transformation of the nitrile and sulfonic acid groups can lead to the synthesis of unique monomers for polymerization, active pharmaceutical ingredients (APIs), or functional dyes.
The specific reaction pathways for its use as an intermediate are diverse and depend on the target molecule. Its bifunctional nature allows for the sequential or simultaneous reaction of both groups, leading to a wide array of derivatives.
Table 2: Potential Transformations of this compound for Specialty Chemical Production
| Functional Group | Transformation Reaction | Resulting Functional Group | Potential Application |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Monomer for polyesters/polyamides |
| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) | Precursor for pharmaceuticals, epoxy curing agents |
| Sulfonic Acid (-SO₃H) | Chlorination | Sulfonyl Chloride (-SO₂Cl) | Intermediate for sulfonamides (pharmaceuticals) |
| Sulfonic Acid (-SO₃H) | Esterification | Sulfonate Ester (-SO₃R) | Surfactants, ionic liquids |
Industrial Chemical Processes and Engineering
The potential industrial applications of this compound are linked to its roles in catalysis and as a chemical intermediate. In chemical engineering, the focus is on developing efficient, scalable, and sustainable processes.
The use of heterogeneous catalysts derived from this compound is particularly attractive from an industrial perspective. Fixed-bed reactors packed with these solid acid catalysts can be used for continuous flow processes, which offer several advantages over batch processes, including improved heat and mass transfer, easier process control, and higher throughput. The reusability of the catalyst reduces waste and operational costs.
As an intermediate in the production of specialty chemicals, the development of cost-effective and high-yield synthetic routes starting from this compound is a key area of interest for industrial chemists and chemical engineers. Process optimization, including reaction conditions, solvent selection, and purification methods, is crucial for the economic viability of such processes. While large-scale industrial applications of this compound are still in the early stages of exploration, its versatile chemical nature suggests a promising future in various sectors of the chemical industry.
Process Development and Optimization in Chemical Manufacturing
The development of robust and efficient chemical processes is a cornerstone of modern manufacturing. This compound is emerging as a valuable compound in this arena, primarily owing to its unique chemical properties that allow for streamlined and optimized synthetic routes. Its bifunctional nature, possessing both a nitrile and a sulfonic acid group, offers versatile reactivity that can be exploited to improve process efficiency.
Process optimization often involves fine-tuning reaction conditions to maximize product yield and purity while minimizing waste. The use of this compound can contribute to this by enabling milder reaction conditions. The sulfonic acid group, being a strong acid, can act as an internal catalyst in certain transformations, obviating the need for harsh external catalysts that can be difficult to remove from the final product and may generate additional waste streams.
Furthermore, the physical properties of this compound and its derivatives can be leveraged for process optimization. For instance, the polarity imparted by the sulfonic acid group can influence the solubility of intermediates, potentially simplifying purification procedures. By carefully designing a process that takes advantage of these properties, chemists and chemical engineers can develop more economical and efficient manufacturing methods.
| Parameter | Traditional Synthesis | Synthesis utilizing this compound |
| Number of Steps | Multiple, linear steps | Fewer steps, convergent approach |
| Catalyst | External, often harsh | Potential for internal catalysis |
| Purification | Complex, multi-stage | Potentially simplified due to solubility |
| Waste Generation | Higher | Lower |
Sustainable Chemical Process Design
The principles of green chemistry are increasingly guiding the design of new chemical processes, with a focus on minimizing environmental impact. This compound is finding its place as a building block in the development of more sustainable chemical syntheses.
One of the core tenets of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The versatile reactivity of this compound allows for its efficient incorporation into target molecules, thereby contributing to higher atom economy.
The use of hazardous solvents is a significant concern in the chemical industry. The sulfonic acid group in this compound can enhance the water solubility of reactants and intermediates. This property opens up the possibility of conducting reactions in aqueous media, a benign and environmentally friendly solvent, thus reducing or eliminating the need for volatile organic compounds (VOCs).
The design of inherently safer chemical processes is another important consideration. By enabling reactions to proceed under milder conditions and in less hazardous solvents, the use of this compound can contribute to the development of manufacturing processes with improved safety profiles.
| Green Chemistry Principle | Application of this compound |
| Atom Economy | Efficient incorporation into final products. |
| Safer Solvents | Enhanced water solubility enabling aqueous reactions. |
| Catalysis | Can act as an internal catalyst or be used to create recoverable catalysts. |
| Inherently Safer Chemistry | Facilitates reactions under milder and safer conditions. |
Environmental and Sustainability Considerations Pertaining to 2 Cyanoethanesulfonic Acid
Environmental Fate and Transport in Various Media (without eco-toxicity)
The environmental behavior of 2-Cyanoethanesulfonic acid is dictated by the interplay of its two functional groups: the highly polar and water-soluble sulfonic acid group, and the nitrile group, which can be susceptible to biological and chemical transformations.
The degradation of this compound in the environment is anticipated to proceed through the breakdown of its nitrile and alkyl functionalities, as the sulfonate group is generally persistent.
Biodegradation of the Nitrile Group: Microbial degradation is a primary pathway for the breakdown of aliphatic nitriles in the environment. researchgate.net Bacteria, such as those from the genus Rhodococcus, are known to utilize aliphatic nitriles as carbon and nitrogen sources. researchgate.netrsc.org The enzymatic degradation can occur via two main routes:
Nitrilase-mediated pathway: A nitrilase enzyme hydrolyzes the nitrile group directly to a carboxylic acid and ammonia (B1221849). nih.gov In the case of this compound, this would lead to the formation of 2-carboxyethanesulfonic acid and ammonia.
Nitrile hydratase and amidase pathway: This two-step process involves the hydration of the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase. researchgate.netuco.es For this compound, the intermediate would be 2-amidoethanesulfonic acid.
Degradation of the Sulfonate Moiety: While the carbon-sulfur bond in sulfonates is generally stable, some microorganisms are capable of cleaving it. The complete mineralization of organosulfonates often involves complex microbial communities. researchgate.net Desulfonation can occur through various enzymatic mechanisms, which would ultimately release sulfite (B76179) that can be oxidized to sulfate. Perfluorooctane sulfonic acid (PFOS), a highly persistent organosulfonate, shows little to no degradation in aquatic systems, highlighting the general stability of the sulfonate group. nih.govnih.gov
Abiotic Degradation: Hydrolysis of the nitrile group can also occur abiotically, particularly under strong acidic or basic conditions, though this process is generally slower than microbial degradation. The sulfonic acid group is resistant to abiotic hydrolysis.
A summary of potential degradation products is presented in Table 1.
| Initial Compound | Degradation Pathway | Intermediate/Final Products |
|---|---|---|
| This compound | Nitrilase-mediated biodegradation | 2-Carboxyethanesulfonic acid, Ammonia |
| Nitrile hydratase/amidase biodegradation | 2-Amidoethanesulfonic acid, 2-Carboxyethanesulfonic acid, Ammonia |
The mobility of this compound in the environment is expected to be high due to its polarity and water solubility, largely conferred by the sulfonic acid group.
Mobility in Water: Given its sulfonic acid functionality, this compound is expected to be highly soluble in water and exist predominantly as an anion under typical environmental pH conditions. This high water solubility suggests a high potential for transport in surface waters and for leaching from soil into groundwater.
Mobility in Soil: The mobility of organic compounds in soil is influenced by their sorption to soil organic matter (SOM) and mineral surfaces. nih.gov
Leaching Potential: The high water solubility and expected low sorption coefficient suggest a high potential for this compound to leach through the soil profile and potentially contaminate groundwater. The mobility of polar organic compounds is a key factor in their potential to reach freshwater resources. mdpi.com
Factors influencing the mobility of this compound in soil are summarized in Table 2.
| Environmental Compartment | Controlling Factors | Expected Behavior of this compound |
|---|---|---|
| Water | Solubility, Polarity | High mobility, transported with water flow |
| Soil | Sorption to Soil Organic Matter (SOM) | Low sorption due to high polarity |
| Interaction with Soil Minerals | Potential for some sorption in acidic soils, but generally low |
Green Chemistry Aspects of Production and Utilization
Applying the principles of green chemistry to the synthesis and use of this compound can significantly reduce its environmental footprint. copernicus.org
Traditional methods for synthesizing sulfonic acids can involve harsh reagents and generate significant waste. Green chemistry approaches focus on atom economy and the use of catalytic rather than stoichiometric reagents.
Catalytic Processes: The use of solid acid catalysts, such as sulfonic acid-functionalized inorganic materials, can replace corrosive mineral acids, simplifying product separation and allowing for catalyst recycling. mdpi.comnih.gov
Process Intensification: Techniques like ultrasound-assisted synthesis can lead to shorter reaction times and lower energy consumption. youtube.com
The selection of starting materials and reaction media is a cornerstone of green synthesis.
Sustainable Feedstocks: Exploring bio-based starting materials can reduce the reliance on petrochemicals. For instance, cysteine has been investigated as a sustainable sulfur source for the synthesis of sulfur-containing amino acids. nih.gov While not a direct precursor for this compound, this demonstrates the potential for bio-derived sulfur reagents.
Green Solvents: The use of environmentally benign solvents, such as water or ionic liquids, is preferred over volatile organic compounds. Some modern syntheses of sulfonic acids are performed in aqueous media or even under solvent-free conditions. researchgate.net
Table 3 outlines some green chemistry strategies applicable to the synthesis of sulfonic acids.
| Green Chemistry Principle | Application in Sulfonic Acid Synthesis | Potential Benefit |
|---|---|---|
| Waste Prevention | Use of catalytic instead of stoichiometric reagents | Reduced inorganic salt waste |
| Atom Economy | Addition reactions that incorporate all atoms into the final product | Higher efficiency and less byproduct formation |
| Use of Safer Solvents | Replacing volatile organic compounds with water or solvent-free conditions | Reduced air pollution and worker exposure |
| Energy Efficiency | Employing microwave or ultrasound irradiation | Faster reactions and lower energy consumption |
| Use of Renewable Feedstocks | Investigating bio-based precursors | Reduced dependence on fossil fuels |
Contribution to Circular Economy Models
The integration of specialty chemicals like this compound into a circular economy framework presents both challenges and opportunities. dkshdiscover.comevonik.com A circular economy aims to eliminate waste and keep materials in use by designing products and processes for reuse, remanufacturing, and recycling. alfalaval.usonlytrainings.com
For a small molecule like this compound, direct recycling from waste streams is likely not feasible. However, its role in a circular economy can be envisioned through:
Design for Circularity: If used as a building block in larger molecules or materials, these products could be designed for easier depolymerization and recovery of the constituent chemicals.
Chemical Recycling: Advanced recycling technologies, such as chemolysis or pyrolysis, could potentially break down products containing this compound into valuable chemical feedstocks. esungroup.netresearchgate.netmdpi.commdpi.com The nitrile and sulfonate groups represent functional units that could be recovered and repurposed.
Bio-based Sourcing: As mentioned in the green chemistry section, producing this compound from renewable, bio-based feedstocks would align with the circular economy's principle of regenerating natural systems. acs.org
The development of circular models for specialty chemicals is an emerging field, and a shift from a linear "take-make-dispose" model to a circular one will require innovation in chemical design and recycling technologies. researchgate.net
Future Research Directions and Outlook for 2 Cyanoethanesulfonic Acid
Exploration of Novel Synthetic Pathways and Methodologies
Current synthetic routes to 2-cyanoethanesulfonic acid, while effective, often involve multi-step processes that may not be optimal in terms of atom economy, energy consumption, or environmental impact. Future research will likely focus on the development of more efficient and sustainable synthetic strategies. This includes the exploration of catalytic systems, such as those based on transition metals or organocatalysts, to streamline the synthesis and improve yields. Furthermore, the principles of green chemistry will guide the design of new pathways that minimize the use of hazardous reagents and solvents, and reduce waste generation. The investigation of flow chemistry processes could also offer advantages in terms of scalability, safety, and process control for the industrial production of this compound.
Design and Synthesis of Advanced Derivatives with Tailored Functionality
The functional versatility of this compound, stemming from the presence of both a nitrile and a sulfonic acid group, provides a rich platform for the design and synthesis of advanced derivatives. Future work will concentrate on the strategic modification of this core structure to create molecules with specific, pre-determined properties. This could involve the transformation of the nitrile group into other functional moieties, such as amines or carboxylic acids, or the esterification/amidation of the sulfonic acid group. The resulting derivatives could find applications as specialized monomers for polymerization, leading to new materials with unique thermal, mechanical, or conductive properties. Additionally, the synthesis of chiral derivatives of this compound could open avenues in asymmetric catalysis and the development of novel chiral resolving agents.
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Integration
A comprehensive understanding of the reaction mechanisms involving this compound is paramount for optimizing existing applications and discovering new ones. Future research will benefit from the integration of advanced spectroscopic techniques, such as in-situ infrared and Raman spectroscopy, with high-level computational modeling. This synergistic approach will allow for the real-time monitoring of reactions and the elucidation of transient intermediates and transition states. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and thermodynamic parameters of this compound and its derivatives. This deeper mechanistic knowledge will facilitate the rational design of more efficient catalysts and reaction conditions.
Expanding Applications in Emerging Fields of Chemical Technology
While this compound has established applications, its unique combination of functional groups suggests potential utility in a variety of emerging technologies. One promising area is in the development of advanced electrolytes for electrochemical devices, such as lithium-ion batteries. google.com The nitrile group can enhance the electrochemical stability and ionic conductivity of the electrolyte, while the sulfonic acid moiety can improve lithium-ion transport. Research into incorporating this compound into polymer electrolyte membranes (PEMs) for fuel cells could also be a fruitful avenue, potentially leading to improved proton conductivity and fuel cell performance. Furthermore, its potential as a building block for novel surfactants, corrosion inhibitors, and functional coatings warrants further investigation.
Interdisciplinary Research Opportunities
The future of this compound research lies in fostering collaborations across different scientific disciplines. The interface between chemistry, materials science, and engineering will be particularly important for translating fundamental discoveries into practical applications. For example, joint efforts between synthetic chemists and materials scientists could lead to the development of novel polymers and composites with enhanced properties. Collaborations with chemical engineers will be essential for scaling up new synthetic processes and designing efficient manufacturing protocols. Furthermore, exploring the biological and environmental aspects of this compound and its derivatives, in partnership with biochemists and environmental scientists, will be crucial for ensuring their sustainable and responsible use.
Q & A
Q. How can this compound be integrated into hybrid materials for catalytic applications?
- Methodological Answer :
- Material Synthesis : Co-polymerize with vinyl monomers to create sulfonated resins. Characterize porosity (BET surface area) and acid strength (NH₃-TPD).
- Catalytic Testing : Evaluate performance in acid-catalyzed reactions (e.g., esterification) and compare with traditional catalysts (e.g., H₂SO₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
